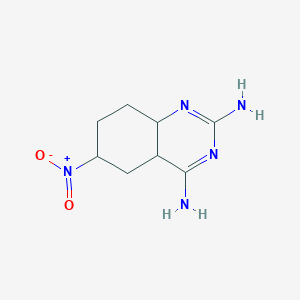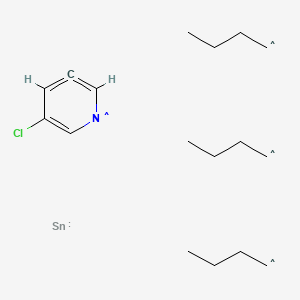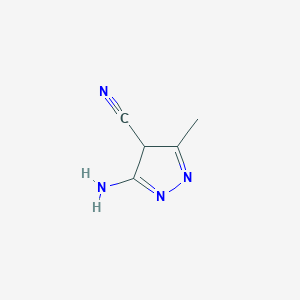
Calycosin-7-O-ss-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calycosin-7-O-beta-D-glucoside is a flavonoid compound primarily found in the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calycosin-7-O-beta-D-glucoside can be synthesized through biocatalytic methods. One such method involves the use of uridine diphosphate-dependent glucosyltransferase (UGT) isolated from Glycine max, which selectively glucosylates the C7 hydroxyl group of calycosin . The reaction is optimized by coupling UGT with sucrose synthase (SuSy) to recycle uridine diphosphate glucose (UDPG) from sucrose .
Industrial Production Methods
Industrial production of Calycosin-7-O-beta-D-glucoside often involves the extraction from Radix astragali, followed by purification processes. The biocatalytic synthesis method mentioned above can also be scaled up for industrial production, providing a cost-effective and efficient way to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Calycosin-7-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized flavonoid derivatives, while substitution can introduce new functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Calycosin-7-O-beta-D-glucoside has numerous applications in scientific research:
Chemistry: It serves as a model compound for studying flavonoid biosynthesis and metabolism.
Biology: The compound is used to investigate its effects on cellular processes, including apoptosis and cell signaling pathways.
Mechanism of Action
Calycosin-7-O-beta-D-glucoside exerts its effects through various molecular targets and pathways. It activates the JAK2/STAT3 signaling pathway, which plays a crucial role in regulating inflammation and apoptosis . Additionally, it modulates the expression of genes involved in oxidative stress response and cell survival .
Comparison with Similar Compounds
Similar Compounds
Formononetin: Another isoflavonoid found in Astragalus membranaceus with similar antioxidant and anti-inflammatory properties.
Ononin: A glycoside of formononetin, also exhibiting similar pharmacological activities.
Astragaloside IV: A saponin compound from Astragalus membranaceus with immunomodulatory and cardioprotective effects.
Uniqueness
Calycosin-7-O-beta-D-glucoside is unique due to its specific glucosylation at the C7 position, which enhances its solubility and bioavailability compared to its aglycone form, calycosin . This unique structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various therapeutic applications .
Properties
Molecular Formula |
C22H28O10 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2,5-6,9,11-12,16-17,19-24,26-28H,3-4,7-8H2,1H3/t11?,12?,16?,17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
KKDOTRNORYEPPO-FELWDMLYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CCC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3CC(CCC3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



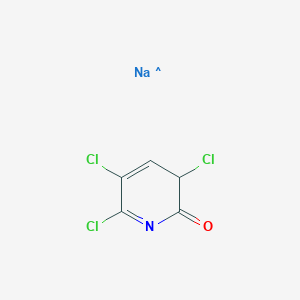
![N-[(4-fluorophenyl)methyl]-1-(N'-hydroxycarbamimidoyl)formamide](/img/structure/B12357016.png)
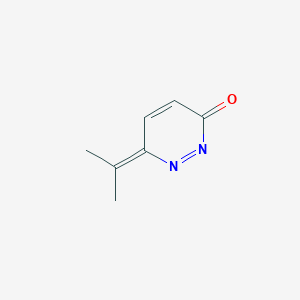
![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
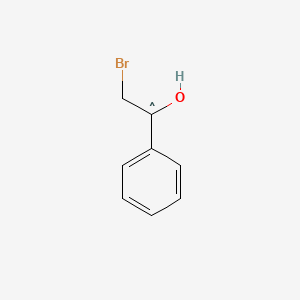
![6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12357036.png)
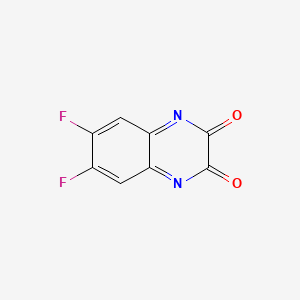
![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
